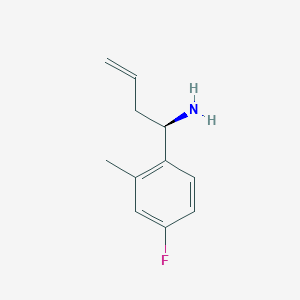
(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” is a chemical compound with the following structural formula:
(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate
It belongs to the class of acrylates and contains both a pyridine ring and an acrylate moiety. The Z configuration indicates that the substituents on the double bond are on the same side.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate.” One common method involves the reaction of 3-(6-chloropyridin-3-yl)propenal (an aldehyde) with methyl acrylate. The reaction proceeds under basic conditions, and the Z configuration is typically favored.
Reaction Conditions: The reaction conditions may include a base (such as sodium hydroxide or potassium carbonate) and a solvent (such as ethanol or acetonitrile). Heating the reaction mixture facilitates the formation of the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Análisis De Reacciones Químicas
Reactivity: “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can undergo various chemical reactions:
Oxidation: It may be oxidized to form an acid or other functionalized derivatives.
Reduction: Reduction can yield the corresponding alcohol or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the acrylate group.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: The acid or ester form.
- Reduction: The corresponding alcohol.
- Substitution: Various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and chemical biology studies.
Medicine: Potential therapeutic agents targeting specific pathways.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action depends on the specific context (e.g., as a drug or catalyst). It may involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can be compared with related compounds, such as other pyridine-containing acrylates or chlorinated derivatives. Its uniqueness lies in its specific combination of functional groups and stereochemistry.
For further exploration, consider investigating similar compounds like 3-(6-chloropyridin-3-yl)propenal or other acrylates with different substituents.
Propiedades
Fórmula molecular |
C9H8ClNO2 |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
methyl (Z)-3-(6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3- |
Clave InChI |
CMWAMJBCWMMGCH-HYXAFXHYSA-N |
SMILES isomérico |
COC(=O)/C=C\C1=CN=C(C=C1)Cl |
SMILES canónico |
COC(=O)C=CC1=CN=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
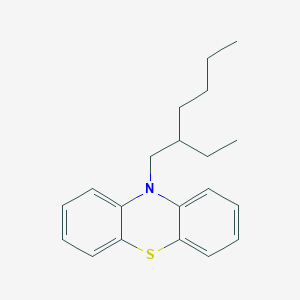
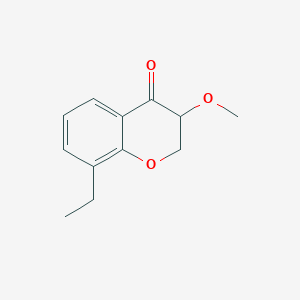
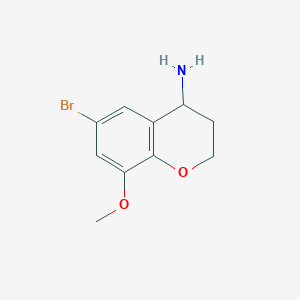
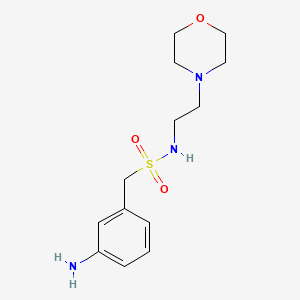
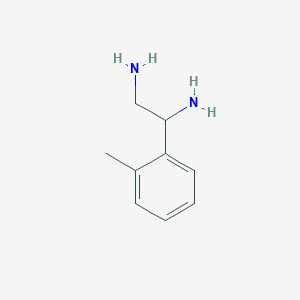
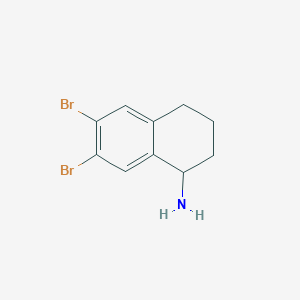
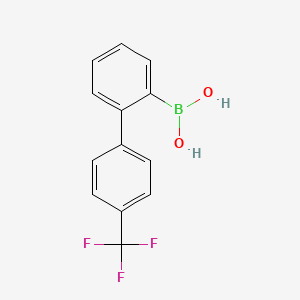
![Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13034814.png)
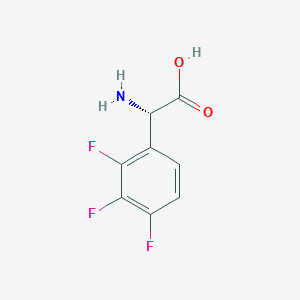
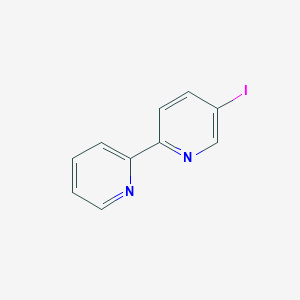
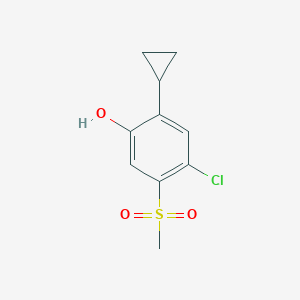
![Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13034830.png)
